Tert-butyl (1-(2-methoxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-D]pyrimidin-6-YL)methylcarbamate
Overview
Description
Tert-butyl (1-(2-methoxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-D]pyrimidin-6-YL)methylcarbamate is a useful research compound. Its molecular formula is C14H21N5O4 and its molecular weight is 323.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Mode of Action
The exact mode of action of Tert-butyl (1-(2-methoxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-D]pyrimidin-6-YL)methylcarbamate is currently unknown due to the lack of specific information . The compound’s interaction with its targets and the resulting changes would need to be determined through further scientific investigation.
Biological Activity
Tert-butyl (1-(2-methoxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-D]pyrimidin-6-YL)methylcarbamate is a compound of interest in various fields, particularly in pharmaceutical and biochemical research. This article explores its biological activity, applications, and relevant research findings.
- CAS Number : 1033194-53-4
- Molecular Formula : C14H21N5O4
- Structural Characteristics : The compound contains a pyrazolo-pyrimidine scaffold, which is known for its diverse biological activities.
Biological Activity
The biological activity of this compound is primarily associated with its potential as an anti-cancer and anti-inflammatory agent. It has been shown to interact with various biological targets, making it a candidate for therapeutic development.
Pharmaceutical Applications
-
Anti-Cancer Activity :
- The pyrazolo[3,4-D]pyrimidine structure is linked to the inhibition of specific kinases involved in cancer progression. Research indicates that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines, leading to tumor growth inhibition in preclinical models .
- A study highlighted the efficacy of related compounds in inhibiting WEE1 kinase, which plays a crucial role in cell cycle regulation and DNA damage response. This inhibition can sensitize cancer cells to DNA-damaging agents .
- Anti-Inflammatory Properties :
Enzyme Inhibition Studies
The compound has been utilized in studies focusing on enzyme interactions:
- Enzyme Targets : It has been shown to inhibit specific enzymes that are critical in metabolic pathways, providing insights into its mechanism of action and potential therapeutic targets .
Case Studies
- Cytotoxicity Assays :
- Metabolic Stability :
Agricultural Chemistry
The unique structure of this compound allows it to be explored as a potential agrochemical:
- It may serve as an active ingredient in developing safer pesticides or herbicides, aimed at specific pests while minimizing environmental impact .
Material Science
In material science, the compound's properties could be leveraged for creating advanced materials with enhanced durability and resistance to environmental factors. Its incorporation into polymers could lead to innovations in coatings and other industrial applications .
Summary Table of Biological Activities
Properties
IUPAC Name |
tert-butyl N-[[1-(2-methoxyethyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]methyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O4/c1-14(2,3)23-13(21)15-8-10-17-11-9(12(20)18-10)7-16-19(11)5-6-22-4/h7H,5-6,8H2,1-4H3,(H,15,21)(H,17,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCKNCISTHVYCDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC2=C(C=NN2CCOC)C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.